5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid
Overview
Description
5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid is a useful research compound. Its molecular formula is C15H11F3O3 and its molecular weight is 296.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.06602869 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling
5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid and its derivatives are used in the synthesis of labeled compounds for research purposes. For example, derivatives of benzoic acid, including those with methoxy and trifluoromethylphenyl groups, have been labeled with hydrogen isotopes to study their properties and behaviors (Shevchenko, Nagaev, & Myasoedov, 2014).
Chemical Modification and Functionalization
These compounds are also pivotal in the chemical modification and functionalization of materials. For instance, 2-hydroxy-5-methoxy benzoic acid has been used for the surface modification of activated carbon, enhancing its efficiency in removing specific ions from solutions, which demonstrates its potential application in water purification and environmental remediation (Gunjate, Meshram, Khope, & Awachat, 2020).
Organic Synthesis
In organic synthesis, derivatives of this compound are used to create complex organic molecules. For example, the potassium salt of related benzoic acids undergoes selective deprotonation, demonstrating their utility in synthesizing other organic compounds with specific functional groups (Sinha, Mandal, & Chandrasekaran, 2000).
Antimicrobial and Molluscicidal Activities
Some derivatives of benzoic acid, similar in structure to this compound, have been found to exhibit antimicrobial and molluscicidal activities. This highlights their potential use in developing new antimicrobial agents and pesticides (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).
Phototropic Products
In the study of phototropic products, derivatives of benzoic acid, including those with methoxy groups, have been used to investigate the phototropic behavior and the reaction mechanisms of certain organic compounds under light exposure. This research contributes to our understanding of photochemistry and the development of light-responsive materials (Yates, Levi, & Shapiro, 1974).
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Benzoic acid derivatives are known to be versatile building blocks in the synthesis of complex compounds .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the stability of the crystal packing of some compounds primarily stems from N–H⋯O and C–H⋯O bonding interactions, further fortified by offset π⋯π stacking interactions .
Properties
IUPAC Name |
3-methoxy-5-[4-(trifluoromethyl)phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-7-10(6-11(8-13)14(19)20)9-2-4-12(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGBNUQUHBSCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691168 | |
Record name | 5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261481-51-9 | |
Record name | 5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.